molecular formula C20H25N3O B4522625 4-[(4-ethyl-1-piperazinyl)carbonyl]-N-methyl-N-phenylaniline

4-[(4-ethyl-1-piperazinyl)carbonyl]-N-methyl-N-phenylaniline

Cat. No.: B4522625
M. Wt: 323.4 g/mol
InChI Key: JIIKMTXKOKTTCI-UHFFFAOYSA-N
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Description

4-[(4-ethyl-1-piperazinyl)carbonyl]-N-methyl-N-phenylaniline is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.199762429 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies

A study by Patel, Patel, and Chauhan (2007) elaborates on the synthesis of amide derivatives of quinolone, including compounds structurally similar to "4-[(4-ethyl-1-piperazinyl)carbonyl]-N-methyl-N-phenylaniline," and their antimicrobial evaluations. These derivatives showcased antibacterial activity against strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans, indicating their potential in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Antihypertensive Agents

Hays (1987) reported on the synthesis of carbon-14 labeled antihypertensive agents, including structures related to our compound of interest. These agents, identified as new antihypertensive compounds, were labeled for pharmacokinetic studies, indicating their potential application in the treatment of high blood pressure (Hays, 1987).

Alzheimer's Disease Research

A study by Hussain et al. (2016) synthesized a series of benzamides, including those structurally related to "this compound," as potential therapeutic agents for Alzheimer's disease. One of the compounds demonstrated excellent enzyme inhibition activity against butyrylcholinesterase, suggesting a promising therapeutic effect for Alzheimer’s treatment (Hussain et al., 2016).

Carbon Dioxide Capture

Research by Freeman, Davis, and Rochelle (2010) on the degradation of aqueous piperazine in carbon dioxide capture highlights the resistance of piperazine-based compounds to thermal degradation and oxidation. This property allows for the use of higher temperatures and pressures in carbon dioxide stripping processes, indicating environmental applications of such compounds (Freeman, Davis, & Rochelle, 2010).

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[4-(N-methylanilino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-22-13-15-23(16-14-22)20(24)17-9-11-19(12-10-17)21(2)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIKMTXKOKTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.